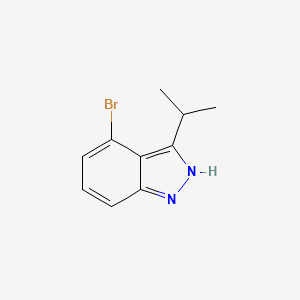

4-Bromo-3-isopropyl-1H-indazole

Übersicht

Beschreibung

4-Bromo-3-isopropyl-1H-indazole is a derivative of indazole . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents .

Synthesis Analysis

The synthesis of 1H-indazole has been explored through various routes . A common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis

The molecular structure of 4-Bromo-3-isopropyl-1H-indazole is made up of a heterocyclic structure composed of benzene and pyrazole rings . The molecular formula is C10H11BrN2 .Chemical Reactions Analysis

The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anticancer Agents

4-Bromo-3-isopropyl-1H-indazole has been explored for its potential in medicinal chemistry, particularly as an anticancer agent. Indazole derivatives are known to exhibit a range of biological activities, including antiproliferative effects against various neoplastic cell lines . They can inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle, which is crucial for cancer treatment strategies.

Agriculture: Pesticide Development

In the agricultural sector, indazole compounds have been investigated for their use in pesticide development. The synthesis of indazole-based derivatives can lead to the creation of novel compounds with potential insecticidal or fungicidal properties, contributing to the protection of crops and yield enhancement .

Material Science: Organic Semiconductors

The structural motif of 4-Bromo-3-isopropyl-1H-indazole is of interest in material science for the development of organic semiconductors. These compounds can be used in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), which are key components in the next generation of electronic devices .

Environmental Science: Pollutant Degradation

Research into the environmental applications of indazole derivatives includes their role in the degradation of pollutants. These compounds can be part of catalytic systems that help in breaking down toxic substances, thus mitigating environmental pollution .

Industrial Applications: Chemical Synthesis

Indazole derivatives, including 4-Bromo-3-isopropyl-1H-indazole, are valuable in industrial chemical synthesis. They serve as intermediates in the production of various chemicals and pharmaceuticals, showcasing their versatility and importance in industrial processes .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, 4-Bromo-3-isopropyl-1H-indazole can be utilized in chromatographic analysis as a standard or reference compound. Its well-defined structure and properties make it suitable for use in method development and validation in high-performance liquid chromatography (HPLC) and other analytical techniques .

Biochemistry: Enzyme Inhibition

The indazole nucleus is structurally similar to many bioactive molecules, making it a candidate for enzyme inhibition studies. It can be used to design inhibitors for enzymes like proteases, which are involved in various biochemical pathways, including those related to diseases .

Pharmacology: Drug Discovery

Lastly, in pharmacology, 4-Bromo-3-isopropyl-1H-indazole is a key scaffold in drug discovery. Its modification leads to new compounds with potential therapeutic applications, such as kinase inhibitors or receptor modulators, which are essential for developing new treatments .

Safety and Hazards

4-Bromo-3-isopropyl-1H-indazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Wirkmechanismus

Target of Action

4-Bromo-3-isopropyl-1H-indazole is a pharmaceutical intermediate that can be used to prepare dual inhibitors of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways are critical for cell growth, proliferation, and survival, and their dysregulation is often associated with cancer .

Mode of Action

It’s known that inhibitors of the ras/raf/mek/erk and pi3k/akt/pten/mtor pathways typically work by binding to specific proteins in these pathways, preventing their activation and subsequent signal transduction . This can lead to the inhibition of cell growth and proliferation.

Biochemical Pathways

The RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways are key biochemical pathways involved in cell growth, proliferation, and survival . By inhibiting these pathways, 4-Bromo-3-isopropyl-1H-indazole can potentially disrupt these processes, leading to the inhibition of cancer cell growth.

Result of Action

The result of the action of 4-Bromo-3-isopropyl-1H-indazole would be the inhibition of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . This could potentially lead to the inhibition of cancer cell growth and proliferation.

Eigenschaften

IUPAC Name |

4-bromo-3-propan-2-yl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-6(2)10-9-7(11)4-3-5-8(9)12-13-10/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXVOZFTCDGRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=NN1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80699239 | |

| Record name | 4-Bromo-3-(propan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-isopropyl-1H-indazole | |

CAS RN |

693285-71-1 | |

| Record name | 4-Bromo-3-(1-methylethyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693285-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-(propan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-{[5-(2-Nitroethenyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B1504559.png)

![2,5-Bis[(4-butoxyphenyl)methoxy]benzoic acid](/img/structure/B1504571.png)